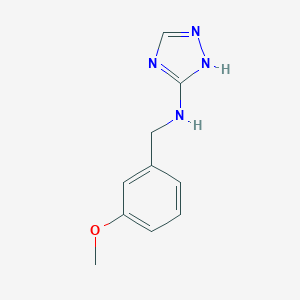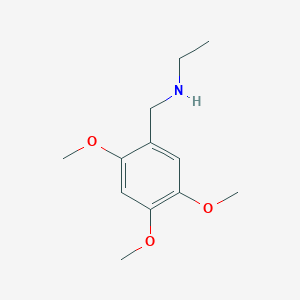![molecular formula C22H23ClN2O2 B494789 ({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE](/img/structure/B494789.png)
({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE is a complex organic compound that features a combination of aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and compounds .
Biology
In biology, this compound can be used in studies related to molecular interactions and enzyme inhibition. Its ability to interact with specific biological targets makes it a useful tool for understanding biochemical pathways and developing new therapeutic agents .
Medicine
Its interactions with molecular targets can be explored for developing treatments for various diseases .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of ({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE is unique due to its specific combination of functional groups and aromatic rings. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Propiedades
Fórmula molecular |
C22H23ClN2O2 |
|---|---|
Peso molecular |
382.9g/mol |
Nombre IUPAC |
N-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-26-22-13-19(15-25-14-17-9-11-24-12-10-17)5-8-21(22)27-16-18-3-6-20(23)7-4-18/h3-13,25H,2,14-16H2,1H3 |
Clave InChI |
RAMFJRFKSXBKMY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=CC=C(C=C3)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-(2-chlorophenyl)-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B494726.png)


